![molecular formula C16H11ClO3 B3825993 3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3825993.png)
3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one
Overview
Description
3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic compound that belongs to the class of cathinones. Cathinones are a type of amphetamine-like stimulants that are often used recreationally. 4'-Cl-PPP is a potent psychostimulant that has been found to have a high abuse potential. However, it also has potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 4'-Cl-PPP is not fully understood. However, it is known to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in increased alertness, euphoria, and other stimulant effects.
Biochemical and physiological effects:
The use of 4'-Cl-PPP has been found to result in several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and increased sweating. In addition, it has been found to have an impact on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Advantages and Limitations for Lab Experiments
The use of 4'-Cl-PPP in lab experiments has several advantages. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its high abuse potential and potential for toxicity limit its use in lab experiments. In addition, the exact mechanism of action of 4'-Cl-PPP is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4'-Cl-PPP. One area of interest is the development of new cathinone derivatives that have similar effects but are less toxic and have lower abuse potential. Another area of interest is the study of the long-term effects of cathinone use on the brain and behavior. Finally, there is a need for more research on the immunosuppressive effects of cathinones, including 4'-Cl-PPP, and their potential impact on human health.
Scientific Research Applications
4'-Cl-PPP has been used in scientific research to study the effects of cathinones on the brain and behavior. It has been found to have similar effects to other cathinones, such as increasing dopamine and norepinephrine levels in the brain. This makes it a useful tool for studying the mechanisms of action of cathinones and their effects on the brain.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2/b7-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBVVWGIPLTRQL-XFSBKJJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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